molecular formula C13H12BrClN2OS B215496 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine

2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine

Cat. No.: B215496
M. Wt: 359.67 g/mol
InChI Key: UVCQWGNMSUBHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine is a complex organic compound with the molecular formula C13H12BrClN2OS. This compound is notable for its unique structure, which combines a brominated and chlorinated phenyl ring with a pyrimidinylsulfanyl group, linked by an ethyl ether chain. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring, as well as the pyrimidinylsulfanyl group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:

    2-Bromo-4-chloro-6-methylphenol: Lacks the pyrimidinylsulfanyl group and ether linkage.

    2-(2-Pyrimidinylsulfanyl)ethyl ether: Lacks the brominated and chlorinated phenyl ring.

    4-Chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether: Lacks the bromine atom.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrClN2OS

Molecular Weight

359.67 g/mol

IUPAC Name

2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3

InChI Key

UVCQWGNMSUBHHJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl

Canonical SMILES

CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl

Origin of Product

United States

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